molecular formula C10H14N2O5S B12390159 N6-Methyl-2-methyl thioadenosine

N6-Methyl-2-methyl thioadenosine

Cat. No.: B12390159
M. Wt: 274.30 g/mol
InChI Key: CKHFVQVATAWGSH-WJZMDOFJSA-N
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Description

N6-Methyl-2-methyl thioadenosine is a purine nucleoside analogue known for its broad antitumor activity. This compound is particularly effective in targeting indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis . It is a derivative of adenosine, modified with a methyl group at the N6 position and a methylthio group at the 2 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

N6-Methyl-2-methyl thioadenosine can be synthesized from adenosine through a series of chemical reactions. One common method involves the use of 2-chloro-N-methyl and dimethyl carbonate as reagents . The reaction typically requires specific conditions such as controlled temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar chemical routes but optimized for higher yield and purity. The process may include additional purification steps such as crystallization and chromatography to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N6-Methyl-2-methyl thioadenosine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: This involves replacing one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The reactions are usually carried out under controlled conditions such as specific temperatures, pressures, and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

N6-Methyl-2-methyl thioadenosine has a wide range of scientific research applications:

Mechanism of Action

N6-Methyl-2-methyl thioadenosine exerts its effects primarily by inhibiting DNA synthesis and inducing apoptosis in cancer cells . The compound targets specific enzymes involved in DNA replication, leading to the disruption of the cell cycle and eventual cell death. The molecular pathways involved include the activation of caspases and the inhibition of DNA polymerases.

Comparison with Similar Compounds

Similar Compounds

    N6-Methyladenosine: A similar compound with a methyl group at the N6 position but lacking the methylthio group.

    2-Methylthioadenosine: Another related compound with a methylthio group at the 2 position but without the N6 methyl group.

Uniqueness

N6-Methyl-2-methyl thioadenosine is unique due to the presence of both the N6 methyl and 2 methylthio groups, which confer distinct chemical and biological properties. This dual modification enhances its antitumor activity and makes it a valuable compound for research and therapeutic applications .

Properties

Molecular Formula

C10H14N2O5S

Molecular Weight

274.30 g/mol

IUPAC Name

1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H14N2O5S/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6+,7?,9-/m1/s1

InChI Key

CKHFVQVATAWGSH-WJZMDOFJSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C([C@H]([C@H](S2)CO)O)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(S2)CO)O)O

Origin of Product

United States

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